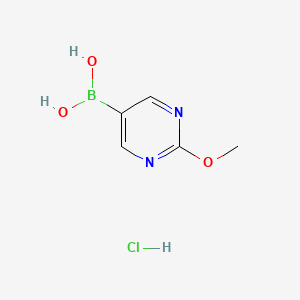

2-Methoxypyrimidine-5-boronic acid HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

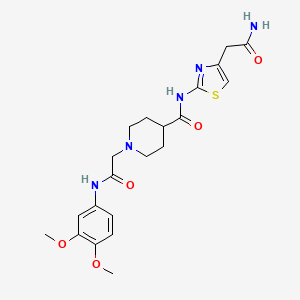

2-Methoxypyrimidine-5-boronic acid hydrochloride is a chemical compound with the CAS Number: 2096331-88-1 . It has a molecular weight of 190.39 and its IUPAC name is 2-methoxy-5-pyrimidinylboronic acid hydrochloride .

Molecular Structure Analysis

The molecular structure of 2-Methoxypyrimidine-5-boronic acid HCl is represented by the linear formula C5H8BClN2O3 . The InChI code for this compound is 1S/C5H7BN2O3.ClH/c1-11-5-7-2-4 (3-8-5)6 (9)10;/h2-3,9-10H,1H3;1H .Chemical Reactions Analysis

Borinic acids, including 2-Methoxypyrimidine-5-boronic acid HCl, are known to be used in cross-coupling reactions . They display interesting properties and reactivities due to their enhanced Lewis acidity in comparison to boronic acids .Physical And Chemical Properties Analysis

2-Methoxypyrimidine-5-boronic acid HCl has a melting point of 161°C . Its predicted boiling point is 378.3±52.0 °C and it has a predicted density of 1.33±0.1 g/cm3 . It is soluble in methanol .Aplicaciones Científicas De Investigación

Highly Efficient Adsorbent for Indoor Formaldehyde Removal

A study by Ye et al. (2017) highlights the use of boron nitride, synthesized from a boric acid/urea mixture, as a highly efficient adsorbent for removing gaseous formaldehyde (HCHO) from the air. This material, due to its large specific surface area and abundant surface hydroxyl and amine groups, showed significantly higher adsorption capacities for HCHO compared to other tested materials, demonstrating its potential in indoor air purification technologies Ye et al., 2017.

Analysis of Highly Reactive Pinacolboronate Esters

Zhong et al. (2012) addressed analytical challenges in assessing the quality of highly reactive pinacolboronate esters, crucial intermediates in Suzuki coupling reactions for the synthesis of complex molecules. The study developed a chromatographic method overcoming the esters' facile hydrolysis, enabling accurate purity assessment essential for pharmaceutical development Zhong et al., 2012.

Fluorescence Quenching in Boronic Acid Derivatives

Research by Geethanjali et al. (2015) investigated the fluorescence quenching of boronic acid derivatives by aniline in alcohols, revealing insights into the Stern–Volmer kinetics and the effects of different solvents on this process. This study contributes to the understanding of the behavior of boronic acid derivatives in various environments, useful for developing fluorescence-based sensors Geethanjali et al., 2015.

Novel Bifunctional Catalysts for Direct Amide Formation

Arnold et al. (2008) introduced new derivatives of N,N-di-isopropylbenzylamine-2-boronic acid as catalysts for the direct formation of amides from carboxylic acids and amines. This work showcases the potential of boronic acid derivatives in facilitating environmentally friendly synthetic pathways in organic chemistry Arnold et al., 2008.

Safety And Hazards

Propiedades

IUPAC Name |

(2-methoxypyrimidin-5-yl)boronic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BN2O3.ClH/c1-11-5-7-2-4(3-8-5)6(9)10;/h2-3,9-10H,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDINTSCOGZPAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1)OC)(O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methoxypyrimidin-5-yl)boronic acid hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2644261.png)

![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2644263.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(m-tolyl)acetamide](/img/structure/B2644264.png)

![3-[(4-Fluorobenzyl)amino]-1-propanol hydrochloride](/img/structure/B2644266.png)

![3-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide](/img/structure/B2644267.png)

![N-[cyano(2,4-difluorophenyl)methyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B2644270.png)

![2-(4-Acetylbenzamido)-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxamide](/img/structure/B2644275.png)

![methyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2644278.png)